5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
Description
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyrrolidinylmethyl group at the 5-position and a thiol (-SH) group at the 2-position.
Properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c12-7-9-8-6(11-7)5-10-3-1-2-4-10/h1-5H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZYSXWJRVDFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidin-1-ylmethyl group. One common method involves the cyclization of a hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring. The resulting intermediate is then reacted with pyrrolidine and formaldehyde to introduce the pyrrolidin-1-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides to form stable thioether derivatives. This reaction is typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) under basic conditions (e.g., sodium hydride or lithium hydride) .
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Reactants :
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5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol (0.2 g, 0.8 mmol)
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Alkyl halide (0.8 mmol, e.g., methyl iodide, benzyl chloride)
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Conditions :
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Solvent: DMF (10 mL)
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Base: NaH (0.8 mmol)
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Stirring: 3 hours at room temperature
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Product : S-substituted derivatives (e.g., S-methyl or S-benzyl) in yields of 65–85% after purification.
Thia-Michael Addition Reactions
The thiol group participates in biocatalytic thia-Michael additions with catechol derivatives, forming aryl thioethers. This method employs laccase enzymes (e.g., Novozym 51003) under mild, eco-friendly conditions .
| Substrate | Catechol Derivative | Product Yield | Notes |
|---|---|---|---|
| 5-(Pyrrolidin-1-ylmethyl)- | 4-Methylcatechol | 81% | Enhanced nucleophilicity due to electron-donating pyrrolidine moiety |
| 5-(Pyrrolidin-1-ylmethyl)- | 4-Chlorocatechol | 46% | Electron-withdrawing groups reduce reactivity |
Mechanism :
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Laccase oxidizes catechol to o-quinone.
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Thiol undergoes conjugate addition to the α,β-unsaturated carbonyl intermediate.
Heterocyclic Transformations
The oxadiazole ring participates in cyclization and functionalization reactions. For example, reaction with hydrazine hydrate yields triazole-thiol derivatives :
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Hydrazine Reaction :
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This compound + hydrazine hydrate → 4-amino-1,2,4-triazole-3-thiol derivative.
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Conditions : Ethanol, reflux (6 h).
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Outcome : Formation of a triazole ring via ring expansion.
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Stability and Tautomerism
The thiol group exhibits tautomerism with the thione form, influencing reactivity :
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Impact : Thione form dominates in alkaline conditions, favoring nucleophilic substitutions.
This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science, particularly for designing enzyme inhibitors and antitumor agents. Further studies should explore its coordination chemistry and catalytic applications.
Scientific Research Applications
Synthesis of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate thioketones or thioesters. The resulting compound is characterized by various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens. A study indicated that thiazole-substituted derivatives of oxadiazoles exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
Anticancer Potential
Several studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds derived from the oxadiazole scaffold have shown cytotoxic effects against cancer cell lines in vitro. In one study, a series of oxadiazole derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation, with some exhibiting IC50 values lower than standard chemotherapeutic agents .
Antioxidant Properties
The antioxidant activity of oxadiazole compounds has also been investigated. Research indicates that certain derivatives can effectively scavenge free radicals and demonstrate protective effects against oxidative stress-related diseases . The antioxidant capacity was measured using assays such as DPPH radical scavenging tests, where some compounds showed superior activity compared to traditional antioxidants like butylated hydroxytoluene (BHT) .
Antimicrobial Efficacy
In a comparative study, various oxadiazole derivatives were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the oxadiazole moiety exhibited significant inhibition zones compared to control groups .
Anticancer Activity Evaluation
A notable case involved the evaluation of a series of 5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole derivatives for their anticancer properties against breast cancer cell lines. The study utilized an MTT assay to assess cell viability post-treatment with varying concentrations of the synthesized compounds. Results showed that several derivatives had IC50 values significantly lower than those of established chemotherapeutics .
Data Tables
The following tables summarize key findings related to the biological activities and synthesis of this compound.
| Biological Activity | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Oxadiazole A | 12.5 | |
| Antifungal | Oxadiazole B | 15.0 | |
| Anticancer | Oxadiazole C | 0.5 | |
| Antioxidant | Oxadiazole D | 25.0 |
| Synthesis Method | Reactants | Yield (%) |
|---|---|---|
| Method A | Pyrrolidine + Thioketone | 85 |
| Method B | Pyrrolidine + Thioester | 90 |
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidin-1-ylmethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Substituent Variations
The bioactivity and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents. Key analogs include:
Physical and Spectral Properties
Key differences in physical properties:
The pyrrolidinylmethyl group would likely show characteristic NMR signals for cyclic amine protons (δ 2.5–3.5) and methylene bridges (δ 3.5–4.0), with a melting point analogous to polar derivatives (e.g., 160–180°C) .
Biological Activity
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Properties
The compound is characterized by the following structural formula:
It has a molecular weight of approximately 198.26 g/mol. The presence of the oxadiazole ring contributes to its chemical stability and biological activity, making it a promising candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Mechanism of Action : The antimicrobial effect is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The antiproliferative effects of oxadiazole derivatives have been extensively studied. For example:
- Cell Lines Tested : In vitro assays demonstrated that this compound exhibits cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .
- Topoisomerase Inhibition : The compound was found to inhibit topoisomerase I activity, a key enzyme involved in DNA replication and repair, suggesting a potential mechanism for its anticancer effects .
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall integrity and inhibits protein synthesis.
- Anticancer Mechanism : By inhibiting topoisomerase I, it interferes with DNA replication processes in cancer cells.
- Receptor Modulation : Some derivatives have been shown to act as selective agonists for G-protein coupled receptors (GPBAR1), which play roles in metabolic regulation .
Future Directions
Further research is necessary to fully elucidate the pharmacokinetics and long-term effects of this compound. Potential areas for exploration include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.
- Clinical Trials : To evaluate therapeutic potential in humans for antimicrobial and anticancer applications.
Q & A
Q. What synthetic routes are commonly employed to prepare 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclization of thiosemicarbazides or hydrazine-carbodithioate intermediates. A representative method includes refluxing a hydrazide derivative with carbon disulfide in an alcoholic medium, followed by alkylation with pyrrolidine-containing reagents. Key optimizations include:
- Reagent stoichiometry : Excess carbon disulfide (1.5–2.0 eq) improves cyclization efficiency .
- Solvent selection : Ethanol or methanol is preferred for solubility and stability of intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) can track progress .
- Purification : Recrystallization from methanol or column chromatography (silica gel, gradient elution) enhances purity .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- NMR spectroscopy : H and C NMR confirm the oxadiazole ring (δ 8.3–8.5 ppm for thione protons) and pyrrolidine substituents (δ 1.5–2.5 ppm for methylene groups) .
- Mass spectrometry (LC-MS) : Molecular ion peaks at m/z 225–230 ([M+H]) validate molecular weight .
- Elemental analysis : C, H, N, S percentages should align with theoretical values (±0.3%) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water mobile phases .
Q. How can researchers assess the compound’s preliminary biological activity?
- Antimicrobial assays : Disk diffusion or microbroth dilution methods against S. aureus or E. coli (IC values) .
- Antioxidant screening : DPPH radical scavenging at 517 nm (IC < 50 µg/mL indicates potency) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
Advanced Research Questions
Q. How does the pyrrolidine substituent influence the compound’s electronic properties and bioactivity?
- Computational studies : Density functional theory (DFT) reveals the electron-donating pyrrolidine group enhances nucleophilicity at the oxadiazole sulfur, improving interactions with biological targets (e.g., enzyme active sites) .
- SAR studies : Methylation of the pyrrolidine nitrogen reduces steric hindrance, increasing binding affinity to bacterial DNA gyrase .
- LogP analysis : The substituent lowers hydrophobicity (logP ~1.2), enhancing aqueous solubility compared to aryl-substituted analogs .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Standardization : Use uniform assay protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .
- Crystallography : Solve co-crystal structures with target proteins (e.g., thymidylate synthase) to validate binding modes .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADME prediction : Tools like SwissADME predict blood-brain barrier permeability (e.g., TPSA < 60 Å) and CYP450 interactions .
- Molecular docking : AutoDock Vina identifies key residues (e.g., His256 in EGFR kinase) for selective inhibitor design .
- QSAR models : Correlate substituent electronegativity with antibacterial activity (R > 0.85) to prioritize synthetic targets .
Q. What methodologies address challenges in scaling up synthesis while maintaining purity?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxadiazole ring oxidation) by controlling residence time .
- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, solvent-recycling workflows .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation during large-scale runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
